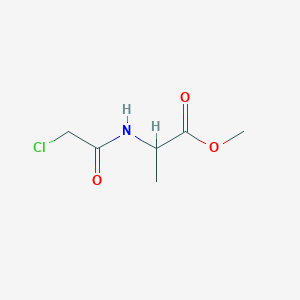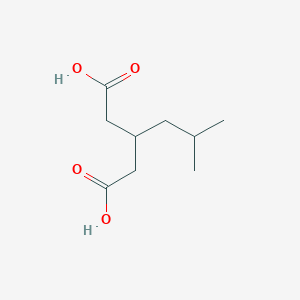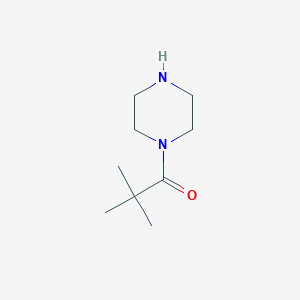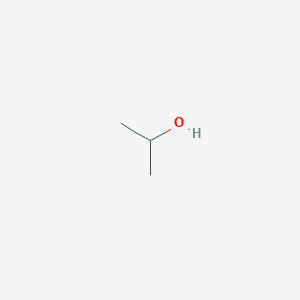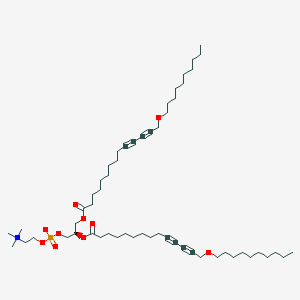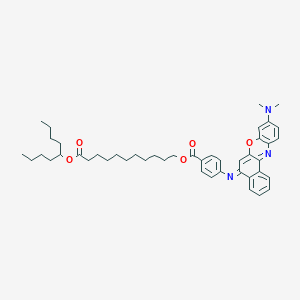
Chromoionophore VII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromoionophore VII is a fluorescent molecule that has been extensively used in scientific research to detect and measure the concentration of metal ions in various biological systems. It is a synthetic compound that has a unique structure and exhibits high sensitivity and selectivity towards certain metal ions. Chromoionophore VII has been widely used in the field of biochemistry, biophysics, and molecular biology to study the role of metal ions in various biological processes.
Wirkmechanismus
Chromoionophore VII works by binding to metal ions and undergoing a conformational change that results in a change in its fluorescence properties. The binding of metal ions to chromoionophore VII results in a shift in its absorption and emission spectra, which allows for the detection and measurement of metal ions in biological systems.
Biochemische Und Physiologische Effekte
Chromoionophore VII has been shown to have minimal biochemical and physiological effects on biological systems. It has been extensively used in vitro and in vivo studies without causing any significant toxicity or adverse effects on cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Chromoionophore VII has several advantages for use in laboratory experiments. It is a highly sensitive and selective fluorescent molecule that allows for the detection and measurement of metal ions in biological systems. It is also easy to use and can be incorporated into various experimental setups. However, chromoionophore VII has some limitations, such as its limited selectivity towards certain metal ions and its sensitivity to environmental factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of chromoionophore VII in scientific research. One area of interest is the development of new derivatives of chromoionophore VII that exhibit higher sensitivity and selectivity towards specific metal ions. Another area of interest is the use of chromoionophore VII in the development of new diagnostic tools for the detection and measurement of metal ions in biological samples. Additionally, chromoionophore VII could be used in the development of new drugs that target metal ion-dependent biological processes.
Conclusion
In conclusion, chromoionophore VII is a promising tool for scientific research that has been extensively used to study the role of metal ions in various biological processes. It is a highly sensitive and selective fluorescent molecule that allows for the detection and measurement of metal ions in biological systems. Chromoionophore VII has minimal biochemical and physiological effects on biological systems and has several advantages for use in laboratory experiments. There are several future directions for the use of chromoionophore VII in scientific research, which could lead to the development of new diagnostic tools and drugs that target metal ion-dependent biological processes.
Synthesemethoden
Chromoionophore VII is synthesized by a multi-step process that involves the reaction of various organic compounds. The synthesis of chromoionophore VII is a complex process that requires high expertise and precision. The final product is a fluorescent molecule that has a specific absorption and emission spectrum, which allows for its easy detection and measurement.
Wissenschaftliche Forschungsanwendungen
Chromoionophore VII has been used in various scientific research studies to detect and measure the concentration of metal ions in biological systems. It has been used to study the role of metal ions in various biological processes such as enzyme activity, signal transduction, and gene expression. Chromoionophore VII has also been used to study the transport and distribution of metal ions in cells and tissues.
Eigenschaften
CAS-Nummer |
141754-62-3 |
|---|---|
Produktname |
Chromoionophore VII |
Molekularformel |
C45H57N3O5 |
Molekulargewicht |
719.9 g/mol |
IUPAC-Name |
(11-nonan-5-yloxy-11-oxoundecyl) 4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]benzoate |
InChI |
InChI=1S/C45H57N3O5/c1-5-7-19-36(20-8-6-2)52-43(49)23-15-13-11-9-10-12-14-18-30-51-45(50)33-24-26-34(27-25-33)46-40-32-42-44(38-22-17-16-21-37(38)40)47-39-29-28-35(48(3)4)31-41(39)53-42/h16-17,21-22,24-29,31-32,36H,5-15,18-20,23,30H2,1-4H3 |
InChI-Schlüssel |
ACJOCTIRKDZZGC-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
Kanonische SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



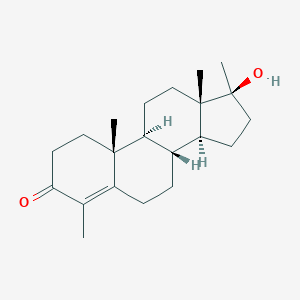
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
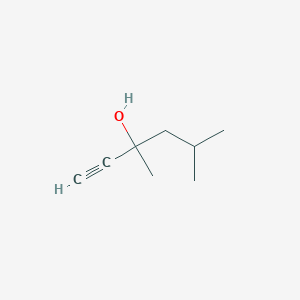
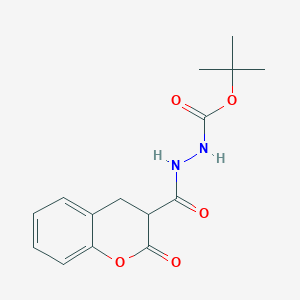
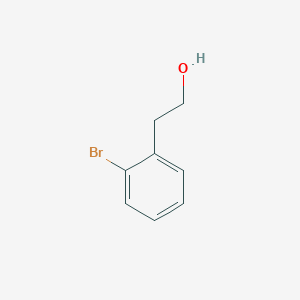
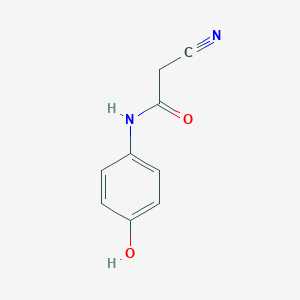
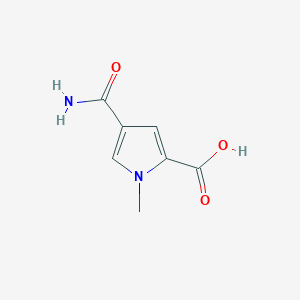
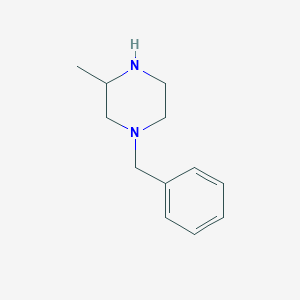
![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
